molecular formula C18H34ClNO2 B13088521 Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride CAS No. 1255098-86-2

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride

Cat. No.: B13088521
CAS No.: 1255098-86-2
M. Wt: 331.9 g/mol
InChI Key: NJDDBUNZSHARRE-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride is a chemical compound with the molecular formula C18H34ClNO2. It is known for its unique structure, which includes two cyclohexylmethyl groups attached to a central propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride typically involves the reaction of cyclohexylmethyl bromide with a suitable amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-amino-2,2-bis(phenylmethyl)propanoate hydrochloride: Similar structure but with phenylmethyl groups instead of cyclohexylmethyl groups.

    Methyl 3-amino-2,2-bis(ethylmethyl)propanoate hydrochloride: Similar structure but with ethylmethyl groups instead of cyclohexylmethyl groups.

The uniqueness of this compound lies in its specific cyclohexylmethyl groups, which impart distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

1255098-86-2

Molecular Formula

C18H34ClNO2

Molecular Weight

331.9 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-cyclohexyl-2-(cyclohexylmethyl)propanoate;hydrochloride

InChI

InChI=1S/C18H33NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h15-16H,2-14,19H2,1H3;1H

InChI Key

NJDDBUNZSHARRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCCC1)(CC2CCCCC2)CN.Cl

Origin of Product

United States

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